molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile

Cat. No.: B6329603
CAS No.: 2338684-84-5
M. Wt: 247.41 g/mol
InChI Key: ZSSMFHRISYNPDS-UHFFFAOYSA-N
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Description

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is a chemical building block featuring a nitrile group and a tert-butyldimethylsilyl (TBS) ether protecting group. The TBS group is widely used in multi-step organic synthesis to protect a phenolic hydroxy group, rendering it inert to reactive conditions used in subsequent transformation of the nitrile moiety . The nitrile functional group is a versatile precursor that can be transformed into other valuable functional groups, including carboxylic acids, amides, and amines, making this compound a valuable intermediate for constructing more complex molecules . While a specific biological mechanism of action is not defined for this particular compound, its structure suggests potential as a precursor in the synthesis of bioactive molecules. The tert-butyldimethylsilyl group can be selectively removed using fluoride-based reagents, such as tetra-n-butylammonium fluoride (TBAF), to regenerate the parent phenol after the desired synthetic steps are complete . This compound is intended for use as a research chemical in laboratory settings only. Intended Use and Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes for qualified laboratory researchers.

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMFHRISYNPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 2-hydroxyphenylacetonitrile (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. Imidazole (1.2 equiv) is added as a base to deprotonate the hydroxyl group, followed by TBDMSCl (1.1 equiv). The reaction mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Workup involves quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography to yield the silylated product.

Key Parameters

  • Solvent : DMF ensures solubility of both the phenolic substrate and silylating agent.

  • Base : Imidazole minimizes side reactions compared to bulkier bases.

  • Yield : 85–92%.

ParameterValue
Temperature25°C
Reaction Time12–24 h
SolventDMF
BaseImidazole
CatalystNone
StepConditionsYield (%)
SilylationTBDMSCl, DMF, 25°C90
BrominationPBr₃, DCM, 0°C85
CyanationNaCN, DMSO, 60°C75

Blaise Condensation with Silyl-Protected Intermediates

Adapting methodologies from WO2014203045A1, the Blaise condensation offers a route to introduce the nitrile group via zinc-mediated reactions.

Procedure

  • Reformatsky Reagent Preparation :
    Zinc dust is activated with 1,2-dibromoethane in tetrahydrofuran (THF), followed by addition of tert-butyl bromoacetate to form the Reformatsky reagent.

  • Condensation :
    A silyl-protected 2-hydroxybenzaldehyde derivative (e.g., 2-[(tert-butyldimethylsilyl)oxy]benzaldehyde) is reacted with the Reformatsky reagent at 65°C for 24 hours.

  • Oxidation and Hydrolysis :
    The intermediate β-hydroxy ester is oxidized to the nitrile using TEMPO/Cu(I) systems.

Advantages

  • Stereocontrol : Zinc-mediated reactions favor syn-addition, enabling diastereoselectivity.

  • Yield : 65–72% after oxidation.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityEnvironmental ImpactCost Efficiency
Direct Silylation85–92HighLow (green solvents)Moderate
Cyanation70–78ModerateModerate (NaCN waste)Low
Blaise Condensation65–72LowHigh (metal waste)High

Critical Evaluation

  • Direct Silylation excels in simplicity and yield but requires expensive TBDMSCl.

  • Cyanation is cost-effective but generates stoichiometric metal waste.

  • Blaise Condensation offers stereochemical control but suffers from scalability issues.

Chemical Reactions Analysis

Deprotection of the TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for hydroxyl groups, enabling selective reactivity in multi-step syntheses. Key deprotection methods include:

Reagent Conditions Product Yield
Tetra-n-butylammonium fluoride (TBAF)THF, 25°C, 1–2 h2-(2-Hydroxyphenyl)acetonitrile85–95%
Hydrofluoric acid (HF)Aqueous or buffered solution2-(2-Hydroxyphenyl)acetonitrile70–80%

Mechanism : Fluoride ions cleave the Si–O bond via nucleophilic displacement, regenerating the phenolic hydroxyl group. The reaction is highly efficient in anhydrous THF but may require acidic workup for aqueous HF .

Stability Under Acidic and Basic Conditions

The TBDMS group exhibits robustness under mild conditions but degrades under prolonged exposure to strong acids or bases:

Condition Stability Outcome
Aqueous HCl (1 M)Stable for ≤4 h at 25°CNo significant decomposition
NaOH (0.1 M in MeOH/H₂O)Partial cleavage after 12 hMixed TBDMS-free product
Trifluoroacetic acid (TFA)Rapid deprotection (10–30 min)Complete hydrolysis of TBDMS

Functionalization of the Aromatic Ring

The electron-withdrawing nitrile group meta-directs electrophilic substitution on the phenyl ring. Reported transformations include:

Nitration

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 h2-[2-[(TBDMS)oxy]-5-nitrophenyl]acetonitrile60%

Halogenation

Reagent Conditions Product Yield
Br₂/FeBr₃CH₂Cl₂, 25°C, 1 h2-[2-[(TBDMS)oxy]-5-bromophenyl]acetonitrile55%

Reactivity of the Nitrile Group

The acetonitrile moiety undergoes characteristic nitrile transformations, though specific data for this compound is limited. The following reactions are extrapolated from analogous systems:

Reaction Reagent Product Notes
Hydrolysis to amideH₂O₂, NaOH (aq)2-[2-[(TBDMS)oxy]phenyl]acetamideRequires heating
Reduction to amineLiAlH₄, THF2-[2-[(TBDMS)oxy]phenyl]ethylamineLimited experimental data

Scientific Research Applications

Organic Synthesis

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile serves as an important building block in organic synthesis. Its silyl ether functionality allows for selective reactions under mild conditions, making it useful in the synthesis of more complex molecules. The compound can be employed in:

  • Nucleophilic substitutions : The acetonitrile group can participate in nucleophilic attack, facilitating the formation of various derivatives.
  • Synthesis of pharmaceuticals : It is often used as an intermediate in the preparation of biologically active compounds.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Research has indicated potential applications in:

  • Anticancer agents : Variants of this compound have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial activity : Studies suggest that derivatives may possess significant antibacterial properties.

Material Science

Due to its unique chemical properties, this compound is explored for applications in material science:

  • Silicon-based materials : Its silyl group can be utilized to modify silica surfaces or create hybrid organic-inorganic materials.
  • Polymer chemistry : It can serve as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as therapeutic agents.

Case Study 2: Synthesis of Novel Antibiotics

Researchers synthesized a series of antibiotics using this compound as a precursor. These compounds demonstrated enhanced activity against resistant bacterial strains, highlighting the compound's utility in addressing antibiotic resistance.

Summary Table of Applications

Application AreaDescriptionExamples/Outcomes
Organic SynthesisBuilding block for complex organic moleculesUsed in nucleophilic substitutions
Medicinal ChemistryPotential drug candidates with anticancer and antimicrobial propertiesDerivatives show cytotoxicity against cancer cells
Material ScienceModification of materials for enhanced propertiesHybrid organic-inorganic materials

Mechanism of Action

The mechanism of action of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is primarily related to its ability to act as a protecting group for phenolic hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the phenol site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild conditions, revealing the free phenol for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile with structurally related acetonitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties/Applications References
This compound C₁₄H₂₁NOSi 247.41 Ortho-TBS ether Stable under basic conditions; antibacterial intermediates
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) C₁₃H₁₄N₂O₃ 246.27 BOC-protected oxyimino Peptide coupling reagent; labile in acid
2-{4-[(4-Methoxybenzyl)oxy]phenyl}acetonitrile C₁₆H₁₅NO₂ 253.30 Para-methoxybenzyl ether Photolabile protecting group
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile C₁₁H₁₀F₃NO₂ 245.20 Meta-methoxy, para-trifluoroethoxy Electron-withdrawing substituents; agrochemicals
2-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-hydroxyhex-5-enenitrile (217) C₁₈H₂₅NO₂Si 331.48 Para-TBS ether, hydroxy, hexenyl chain Electrochemical synthesis intermediate
2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile C₁₂H₁₃FN₃O₂S 282.31 Tert-butylsulfonyl, hydrazono Fluoroarylhydrazone chemistry

Key Comparative Analysis

Protecting Group Stability The TBS group in the target compound offers superior stability under basic and nucleophilic conditions compared to the BOC group in BOC-ON, which is cleaved under acidic conditions (e.g., trifluoroacetic acid) . Methoxybenzyl ethers (e.g., in C₁₆H₁₅NO₂) are photolabile, enabling deprotection under UV light, unlike TBS .

Electronic Effects Electron-withdrawing groups (e.g., trifluoroethoxy in C₁₁H₁₀F₃NO₂) reduce electron density on the phenyl ring, enhancing electrophilic substitution resistance. In contrast, the TBS group is electron-donating, activating the ring toward electrophiles .

Steric Hindrance

  • Ortho-substituted TBS (target compound) introduces significant steric bulk, limiting rotational freedom and influencing reaction regioselectivity. Para-substituted analogues (e.g., compound 217 in ) exhibit reduced steric effects.

Functional Versatility

  • Compound 217 contains a hydroxy group and hexenyl chain , enabling participation in hydrogen bonding and cycloaddition reactions, respectively . The target compound’s acetonitrile moiety is more suited for nucleophilic additions (e.g., Grignard reactions).

Applications

  • BOC-ON is widely used in peptide synthesis due to its mild deprotection , while the TBS-protected compound is favored in antibacterial agent development for its metabolic stability .

Research Findings and Trends

  • Ortho vs. Para Substitution : Ortho-TBS derivatives exhibit lower solubility in polar solvents (e.g., DMSO) compared to para-substituted analogues due to increased steric hindrance .
  • Fluorinated Derivatives: Compounds like C₁₁H₁₀F₃NO₂ demonstrate enhanced bioavailability in agrochemical screens, attributed to fluorine’s electronegativity and lipophilicity .
  • Silicon vs. Carbon-Based Protecting Groups : TBS ethers outperform carbon-based groups (e.g., methoxybenzyl) in multistep syntheses due to their orthogonal deprotection pathways .

Biological Activity

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile, with the CAS number 2338684-84-5, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

  • Molecular Formula : C14H21NOSi
  • Molecular Weight : 247.41 g/mol
  • IUPAC Name : 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)acetonitrile
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and interactions with various molecular targets.

The compound is believed to exert its biological effects through:

  • Inhibition of Kinases : Similar compounds have shown activity against receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.
  • Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although specific IC50 values for this compound are not yet well-documented.

In Vitro Studies

A study focused on similar compounds indicated that modifications in the phenyl moiety could enhance cytotoxicity against various cancer cell lines. For instance, compounds with cyano groups exhibited varying degrees of inhibitory activity against TrkB and ALK kinases, suggesting that structural variations significantly influence biological activity .

CompoundTarget KinaseIC50 (nM)Selectivity
2cTrkB0.5High
2dALK23Moderate

This table illustrates how closely related compounds can vary in potency and selectivity, hinting at the potential for this compound to be optimized for better efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Related studies indicate that compounds with similar structures demonstrate:

  • Good Membrane Permeability : Enhancing bioavailability.
  • Metabolic Stability : Low clearance rates in liver microsomes suggest prolonged action in systemic circulation .

Q & A

Q. What are the established synthetic routes for preparing 2-[2-[(tert-butyldimethylsilyl)oxy]phenyl]acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves silylation of a phenolic precursor. For example, a hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP in anhydrous DMF or THF . Subsequent nitrile introduction may employ cyanation via nucleophilic substitution (e.g., using KCN or NaCN) or via a Rosenmund-von Braun reaction with CuCN. Key factors affecting yield include:
  • Temperature : Silylation reactions often proceed at 0–25°C to avoid desilylation.
  • Solvent polarity : Polar aprotic solvents (DMF, THF) enhance silyl ether stability.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is standard .

Q. How can researchers optimize purification and characterize the compound’s purity?

  • Methodological Answer :
  • Purification : Use flash chromatography (silica gel, 5–20% ethyl acetate in hexane) to separate silyl-protected intermediates. For trace impurities, recrystallization from ethanol/water mixtures is effective .
  • Characterization :
  • NMR : 1^1H and 13^13C NMR should confirm the tert-butyldimethylsilyl (TBS) group (δ ~0.2 ppm for Si-CH3_3) and nitrile absence of hydrolysis (no NH or CO signals) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) assess purity >98% .

Advanced Research Questions

Q. What are the kinetic and thermodynamic challenges in maintaining the stability of the TBS group during reactions involving the nitrile moiety?

  • Methodological Answer : The TBS group is sensitive to acidic/basic conditions and nucleophilic attack. For example:
  • Acidic hydrolysis : Monitor pH during reactions (maintain pH >5) to prevent cleavage of the silyl ether. Use buffered conditions if necessary .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C, but prolonged heating above 100°C in solution risks gradual desilylation .
  • Mitigation : Replace polar protic solvents (e.g., methanol) with anhydrous DCM or THF to stabilize the TBS group .

Q. How can contradictory data on the reactivity of the nitrile group in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies in catalytic coupling (e.g., Suzuki-Miyaura) may arise from:
  • Nitrile coordination : The nitrile can bind to palladium catalysts, deactivating them. Use stronger ligands (e.g., XPhos) or switch to copper-mediated protocols (e.g., Ullmann coupling) .
  • Side reactions : Hydrolysis of nitrile to amide under basic conditions can occur. Confirm reaction progress via IR spectroscopy (CN stretch ~2250 cm1^{-1}) and adjust base strength (e.g., use K2_2CO3_3 instead of NaOH) .

Q. What advanced spectroscopic or crystallographic methods validate the compound’s structure and electronic properties?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis (e.g., at 100 K) confirms bond lengths (C≡N: ~1.16 Å) and dihedral angles between the silyl-protected phenyl ring and acetonitrile moiety .
  • DFT calculations : Compare experimental 13^13C NMR shifts with computed values (B3LYP/6-31G*) to assess electronic effects of the TBS group on the nitrile’s electron-withdrawing capacity .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points and solubility profiles?

  • Methodological Answer : Discrepancies may stem from:
  • Polymorphism : Recrystallize the compound from different solvents (e.g., acetonitrile vs. toluene) and analyze via PXRD .
  • Impurity profiles : Use mass spectrometry (HRMS-ESI) to detect trace silyl ether hydrolysis byproducts (e.g., phenolic derivatives) that alter physical properties .

Applications in Complex Synthesis

Q. What strategies enable the use of this compound in multi-step syntheses (e.g., natural product derivatization)?

  • Methodological Answer :
  • Orthogonal protection : The TBS group is stable under hydrogenation conditions (H2_2, Pd/C), allowing nitrile reduction to amines without deprotection .
  • Cyanohydrin formation : React with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH) to generate chiral cyanohydrins, monitored by chiral HPLC .

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